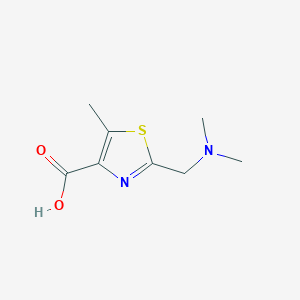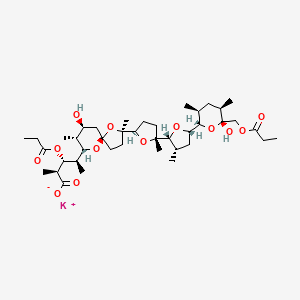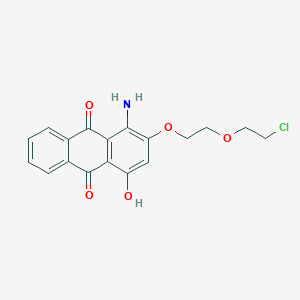
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines anthracene, amino, chloroethoxy, and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of anthracene-9,10-dione with 2-(2-chloroethoxy)ethanol under specific conditions to introduce the chloroethoxy groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.
Applications De Recherche Scientifique
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate into DNA, disrupting its function. The chloroethoxy groups may enhance the compound’s solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-(2-(2-hydroxyethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with hydroxyethoxy groups instead of chloroethoxy groups.
1-Amino-2-(2-(2-methoxyethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione: Contains methoxyethoxy groups instead of chloroethoxy groups.
Uniqueness
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of chloroethoxy groups, which can influence its reactivity and solubility. This makes it distinct from similar compounds with different substituents, potentially offering unique properties and applications.
Propriétés
Numéro CAS |
91270-39-2 |
|---|---|
Formule moléculaire |
C18H16ClNO5 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
1-amino-2-[2-(2-chloroethoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO5/c19-5-6-24-7-8-25-13-9-12(21)14-15(16(13)20)18(23)11-4-2-1-3-10(11)17(14)22/h1-4,9,21H,5-8,20H2 |
Clé InChI |
RJSLPKFTUDMXBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
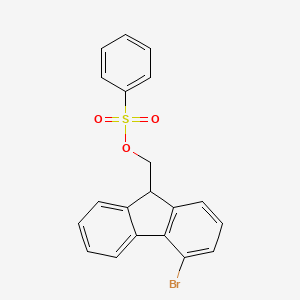
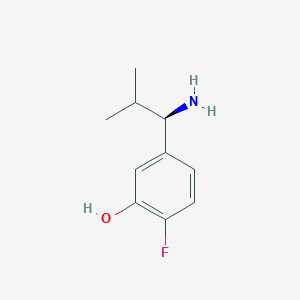
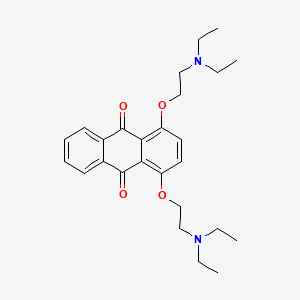
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
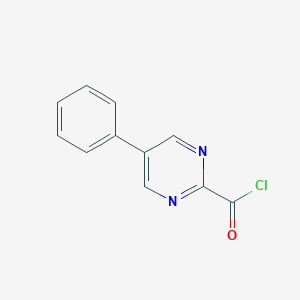
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
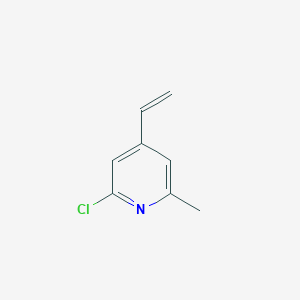
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
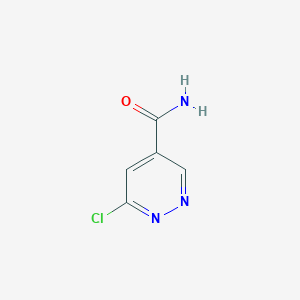
![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)
